molecular formula C15H15ClN2OS2 B2855625 2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 887225-41-4

2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2855625
CAS RN: 887225-41-4
M. Wt: 338.87
InChI Key: AZBFOYPSPZZVAA-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are of great interest due to their biological potential .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Scientific Research Applications

Antiproliferative Agents

Thienopyrimidines have been studied for their antiproliferative properties, which make them potential candidates for cancer treatment. They can inhibit the proliferation of cancer cells by interfering with cell cycle progression. For example, derivatives of this class have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Activity

Research has shown that thienopyrimidine compounds exhibit antimicrobial activity. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria. Their mechanism of action often involves the disruption of bacterial DNA synthesis .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thienopyrimidines are of significant interest. They can be used to develop drugs that reduce inflammation and pain, potentially serving as non-steroidal anti-inflammatory drugs (NSAIDs) or as adjunct therapy in various inflammatory conditions .

Cardiovascular Research

In cardiovascular research, thienopyrimidines have been utilized for their hypotensive effects. They can aid in the development of treatments for hypertension and other cardiovascular diseases by modulating blood pressure and vascular resistance .

Antihistaminic Effects

These compounds have also been explored for their antihistaminic effects, which could lead to new treatments for allergic reactions. By blocking histamine receptors, they can prevent or alleviate symptoms associated with allergic responses .

Molecular Biology Tools

In molecular biology, thienopyrimidines can be used as molecular probes or modulators to study various biological pathways. They can help in understanding the role of specific enzymes or receptors in disease processes, thereby contributing to the discovery of novel therapeutic targets .

Mechanism of Action

Target of Action

The primary targets of pyrido[2,3-d]pyrimidines, a class of compounds to which our molecule belongs, include various kinases such as tyrosine-protein kinase, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets, primarily kinases, by binding to their active sites. This binding disrupts the normal functioning of these enzymes, leading to changes in the cellular signaling pathways they regulate .

Biochemical Pathways

The affected pathways include those involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway, MAPK pathway, and JAK-STAT pathway . Downstream effects of disrupting these pathways can include reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion .

Pharmacokinetics

Their degree of lipophilicity allows them to diffuse easily into cells .

Result of Action

The molecular and cellular effects of the compound’s action include reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . These effects can contribute to its potential antitumor activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

Safety and Hazards

An advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds. The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine . Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS2/c1-2-18-14(19)13-12(6-7-20-13)17-15(18)21-9-10-4-3-5-11(16)8-10/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFOYPSPZZVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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